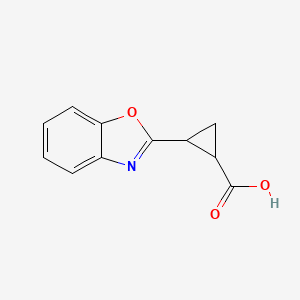

2-(1,3-苯并恶唑-2-基)环丙烷羧酸

描述

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid is a compound that can be associated with cyclopropane derivatives and benzoxazole moieties. While the specific compound is not directly discussed in the provided papers, the research on related cyclopropane derivatives and their chemical behavior can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex and often requires catalysts to achieve the desired stereochemistry. For instance, a chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalyst has been shown to be effective in the asymmetric cyclopropanation of olefins and diazoacetates, producing trans- and cis-2-phenylcyclopropane-1-carboxylates with high yields and enantioselectivity . This suggests that similar catalytic systems could potentially be adapted for the synthesis of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant strain and reactivity to the molecule. The presence of a benzoxazole group in the compound of interest would likely influence its electronic properties and reactivity patterns. The research on 1-benzazepines, which involves a [1,5]-hydride shift/7-endo cyclization sequence, indicates that the cyclopropane moiety can act as a hydride acceptor in internal redox reactions . This could be relevant for understanding the reactivity of the benzoxazole-substituted cyclopropane.

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. The research on 1,3-dipolar cycloaddition reactions using chiral Lewis acid catalysts demonstrates the potential for cyclopropane derivatives to undergo highly enantioselective reactions, leading to products with significant stereochemical complexity . This knowledge could be applied to predict the types of reactions that 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be influenced by substituents on the ring. For example, the interaction of solutes with β-cyclodextrin has been shown to affect their acid-base equilibrium, which could be relevant for understanding the acidity and solubility of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid in various environments . Additionally, the reduction of azoxy compounds and the subsequent synthesis of cyclic derivatives provide insights into the redox behavior of related compounds, which could inform the stability and reactivity of the compound .

科学研究应用

荧光性质和抗菌活性

一项研究重点介绍了从与 2-(1,3-苯并恶唑-2-基)环丙烷羧酸密切相关的中间体合成荧光衍生物,该衍生物显示出显着的体外抗菌和抗真菌活性。这些化合物在特定的纳米范围内吸收和发射光,表明在生物成像和微生物抑制方面具有潜在应用 (Phatangare 等人,2013).

质谱在结构分析中的应用

另一个应用涉及使用质谱表征环丙氨酸衍生物的立体异构体,展示了该方法区分不同分子构型的能力。这种方法对于理解影响化合物生物活性的结构属性至关重要 (Cristoni 等人,2000).

合成和化学转化

关于通过氢化物转移和环化序列合成环稠合 1-苯并氮杂菲的研究证明了 2-(芳基)环丙烷衍生物在有机合成中的多功能性,为可作为药物中间体的复杂杂环结构提供了一条途径 (Suh 等人,2017).

用于传感应用的荧光探针

据报道,基于苯并恶唑和苯并噻唑衍生物开发了蓝绿色荧光探针,可用于传感应用。这些化合物在溶液中表现出荧光,其性质随溶剂极性的不同而变化,表明它们在检测和定量各种环境中的特定离子或分子方面很有用 (Bodke 等人,2013).

生化分析

Biochemical Properties

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it may interact with proteases, altering their activity and thereby influencing protein degradation pathways .

Cellular Effects

The effects of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, leading to changes in gene expression that promote or inhibit cell proliferation . Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular energy balance .

Molecular Mechanism

At the molecular level, 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity . Alternatively, it can induce conformational changes in proteins, leading to altered gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, which may reduce its efficacy . Long-term studies in vitro and in vivo have indicated that its effects on cellular function can persist, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic balance . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .

Metabolic Pathways

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, it may be metabolized by cytochrome P450 enzymes, leading to the production of specific metabolites that further modulate cellular function .

Transport and Distribution

The transport and distribution of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution to target sites .

Subcellular Localization

The subcellular localization of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .

属性

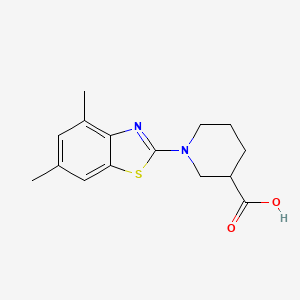

IUPAC Name |

2-(1,3-benzoxazol-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)7-5-6(7)10-12-8-3-1-2-4-9(8)15-10/h1-4,6-7H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTHDEKCVGNAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239262 | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142214-36-5 | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)

![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)